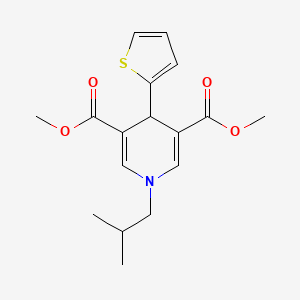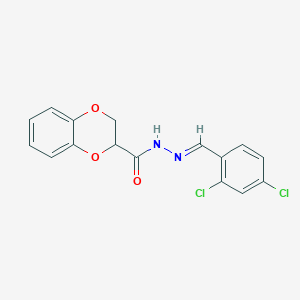![molecular formula C19H22N2O2 B5812448 1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine, commonly known as MeOPP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. MeOPP is a synthetic compound that is structurally similar to other piperazine derivatives such as TFMPP and mCPP. MeOPP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
MeOPP's mechanism of action is not yet fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. MeOPP has been found to have an effect on serotonin, dopamine, and norepinephrine receptors, which are all involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MeOPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. MeOPP has also been found to have an effect on the immune system, with research showing that it can modulate cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MeOPP for lab experiments is that it is a synthetic compound that can be easily synthesized and purified. MeOPP is also relatively stable, making it suitable for long-term storage. One limitation of MeOPP is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that can elucidate its effects.
Direcciones Futuras
There are several future directions for research on MeOPP. One area of research could focus on its potential as an antidepressant, with further studies needed to determine its efficacy and safety in humans. Another area of research could focus on its potential as an analgesic, with studies needed to determine its effectiveness in treating pain. Additionally, further research could be done to elucidate MeOPP's mechanism of action, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
MeOPP can be synthesized through a multistep process that involves the reaction of 1-(2-methoxyphenyl)acetyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MeOPP has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on MeOPP's potential as an antidepressant. Studies have shown that MeOPP has an effect on serotonin receptors, which are involved in the regulation of mood. MeOPP has also been studied for its potential as an analgesic, with research showing that it has an effect on opioid receptors.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-6-5-7-16(18)15-19(22)21-13-11-20(12-14-21)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESUFSSBAFMIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)

![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)



![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
